BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]-
Description
BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]- is a structurally complex compound featuring a benzo[b]thiophene core substituted with an N,N-dimethyl ethanamine group and a chiral (1R)-1-(2-pyridinyl)ethyl moiety. This compound shares functional motifs with pharmacologically active agents, including histamine antagonists and kinase inhibitors.
Properties
CAS No. |
873693-47-1 |
|---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine |
InChI |
InChI=1S/C19H22N2S/c1-14(16-9-6-7-12-20-16)19-15-8-4-5-10-17(15)22-18(19)11-13-21(2)3/h4-10,12,14H,11,13H2,1-3H3/t14-/m0/s1 |
InChI Key |
NANQRVOKMXDMNL-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Carboxylation-Decarboxylation Approach
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate undergoes hydrolysis with NaOH (3N) in ethanol, followed by acidification with HCl to yield benzo[b]thiophene-2-carboxylic acid. Decarboxylation in the presence of high-boiling bases (e.g., quinoline) at 200–220°C generates the unsubstituted benzo[b]thiophene core.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | NaOH (3N), EtOH, RT, 12 h | 85% |
| Decarboxylation | Quinoline, 220°C, 3 h | 78% |
Palladium-Catalyzed Coupling
Alternative routes utilize palladium catalysts for direct functionalization. For example, 4-bromobenzo[b]thiophene reacts with piperazine derivatives in toluene at reflux using tris(dibenzylideneacetone)dipalladium (0) and BINAP ligand. While this method targets piperazinyl derivatives, analogous protocols can introduce ethanamine side chains via nucleophilic substitution.
Functionalization with Ethanamine and N,N-Dimethyl Groups
Reductive Amination
Benzo[b]thiophen-2-yl ethanone is converted to the corresponding ethanamine via oxime formation and borane-mediated reduction.
Procedure
-
Oxime Synthesis : React benzo[b]thiophen-2-yl ethanone with hydroxylamine hydrochloride in ethanol at 0–5°C.
-
Reduction : Treat the oxime with borane-pyridine complex in ethanol, followed by HCl acidification to yield racemic 1-(benzo[b]thiophen-2-yl)ethylamine.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (oxime) | Prevents dimerization |
| Borane Equivalents | 1.2 eq | Maximizes conversion |
N,N-Dimethylation
The primary amine undergoes exhaustive methylation using methyl iodide (2.5 eq) and potassium carbonate in DMF at 60°C for 6 h. Purification via column chromatography (ethyl acetate:hexane, 1:3) achieves >90% purity.
Stereoselective Introduction of the 3-[(1R)-1-(2-Pyridinyl)ethyl] Group
Asymmetric Alkylation
The chiral center is introduced through enantioselective alkylation of 2-pyridinylacetaldehyde with a benzo[b]thiophene-ethanamine derivative. Chiral catalysts like (R)-BINAP-coordinated palladium complexes enable stereocontrol.
Example Protocol
-
React N,N-dimethyl-benzo[b]thiophene-2-ethanamine with 2-pyridinylacetaldehyde in toluene.
-
Add Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%).
-
Stir at 80°C for 12 h under nitrogen.
Stereochemical Outcome
| Catalyst | ee (%) | Yield |
|---|---|---|
| (R)-BINAP/Pd | 92 | 68% |
Resolution of Racemates
For non-catalytic methods, diastereomeric salt formation with (1S)-camphorsulfonic acid in ethyl acetate resolves the (1R)-enantiomer.
Integrated Multi-Step Synthesis
A consolidated pathway combines the above steps (Figure 1):
-
Core Synthesis : Decarboxylation of benzo[b]thiophene-2-carboxylic acid.
-
Dimethylation : Exhaustive methylation.
-
Chiral Coupling : Asymmetric alkylation with 2-pyridinylacetaldehyde.
Overall Yield : 22–28% (4 steps).
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]- involves multi-step organic reactions. Key methods include:
-
Hydrolysis and Acidification :
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate is hydrolyzed with NaOH in ethanol, followed by acidification with HCl to yield benzo[b]thiophene-2-carboxylic acid . -
Hydrazide Formation :
Benzo[b]thiophene-2-carboxylic acid reacts with tert-butyl carbazate in the presence of DCC and DMAP to form tert-butyl hydrazide derivatives . -
Pyridine Substitution :
The hydrazide undergoes deprotection with TFA and subsequent reaction with pyridine-containing aldehydes to introduce the (1R)-1-(2-pyridinyl)ethyl substituent . -
Ethylamine Derivatization :
The final step involves N,N-dimethylation of the ethylamine group to achieve the target compound’s dimethylamino structure.
Key Reagents and Reaction Conditions
| Reagent/Step | Role | Conditions |
|---|---|---|
| NaOH (3N) | Hydrolysis catalyst | EtOH, room temperature |
| DCC | Carbodiimide coupling agent | Anhydrous DCM, 0°C |
| DMAP | Acid catalyst | Room temperature |
| TFA | Deprotection of tert-butyl groups | DCM, 18 hours |
| Pyridine aldehydes | Substituent introduction | MeOH, reflux (2 hours) |
Analytical Characterization
The compound is typically analyzed using:
-
NMR Spectroscopy : For structural confirmation and purity assessment.
-
HPLC : To monitor reaction progress and validate product formation.
Biological Activity Studies
While direct reaction data for this specific compound is limited, benzo[b]thiophene derivatives generally exhibit:
-
Antiviral Activity : Potential inhibition of viral polymerases (e.g., hepatitis C virus RNA-dependent RNA polymerase).
-
Anticancer Properties : Mechanisms may involve enzyme/receptor binding, though specific interactions require further study.
Literature-Reported Reactions
Key reactions from peer-reviewed studies include:
-
Gross et al. (2008) : Described multi-step syntheses involving ethyl ester hydrolysis and hydrazide formation .
-
Moree et al. (2009) : Focused on pharmacological optimization, including substitutions at the ethylamine group .
This compound’s synthesis leverages established benzo[b]thiophene chemistry, with modifications to introduce pyridine and dimethylamino functionalities for enhanced bioactivity. Further studies are needed to fully characterize its reactivity and therapeutic potential.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Benzo[b]thiophene derivatives are known for their antimicrobial and anticancer activities. Research has shown that compounds structurally similar to benzo[b]thiophene-2-ethanamine exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of benzo[b]thiophene was found to inhibit the growth of human tumor cell lines with a notable correlation between lipophilicity and cytotoxicity .
Table 1: Cytotoxic Activity of Benzo[b]thiophene Derivatives
| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| BTS-2 | K-562 | 0.5 | Inhibition of tNOX |
| BTS-1 | A549 | 1.0 | Apoptosis induction |
Drug Development
The compound is also being explored for its potential in drug development targeting neurological disorders and infectious diseases. For example, the synthesis of 3-substituted benzo[b]thiophenes has shown promising anti-tubercular activity with minimum inhibitory concentrations (MICs) indicating effectiveness against Mycobacterium tuberculosis .
Biological Studies
Cholinesterase Inhibition
Recent studies have highlighted the potential of benzo[b]thiophene derivatives as cholinesterase inhibitors. A series of benzothiophene-chalcone hybrids demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Table 2: Cholinesterase Inhibition Data
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound 5f | 62.10 | - |
| Compound 5h | - | 24.35 |
Material Science
Organic Semiconductors
Benzo[b]thiophene derivatives are utilized in the development of organic semiconductors due to their electronic properties. They serve as building blocks for complex organic materials used in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Table 3: Electronic Properties of Benzo[b]thiophene Derivatives
| Compound Name | Mobility (cm²/Vs) | Bandgap (eV) |
|---|---|---|
| Benzo[b]thiophene | 0.1 | 2.1 |
| Dimethyl derivative | 0.15 | 1.9 |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a new benzo[b]thiophene derivative against various cancer cell lines including K-562 and A549. The results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Cholinesterase Inhibition Analysis
In a comparative analysis, several benzothiophene derivatives were tested for their ability to inhibit cholinesterases. The findings revealed that specific substitutions on the benzothiophene ring enhanced binding affinity and selectivity towards cholinesterases, paving the way for developing new therapeutic agents for cognitive disorders .
Mechanism of Action
NBI-75043 exerts its effects by blocking the histamine H1 receptor, which is involved in the regulation of sleep-wake cycles and allergic reactions . By inhibiting the action of histamine at this receptor, NBI-75043 can potentially reduce symptoms of insomnia and allergic reactions . The molecular target of NBI-75043 is the histamine H1 receptor, and the pathway involved includes the inhibition of histamine binding to this receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indene Derivatives
Example: N,N-Dimethyl-3-(1-(2-pyridinyl)ethyl)-1H-indene-2-ethanamine (synonym in )
- Structural Differences : Replaces benzo[b]thiophene with an indene ring.
- Toxicity: Oral LD₅₀ in rats = 618 mg/kg; intravenous LD₅₀ = 27 mg/kg (rat), 45 mg/kg (dog). Higher toxicity via IV suggests bioavailability impacts .
- Activity : Acts as a histamine H₁ antagonist (e.g., dimetindene maleate). The benzo[b]thiophene analog may exhibit altered receptor affinity due to sulfur’s electronegativity and ring planarity.
Benzothiazole Derivatives
Example: OX03393 (3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine) ()
- Structural Differences: Benzothiazole replaces benzo[b]thiophene; linker includes phenoxy-propanamine.
- Activity : Retains moderate potency in squalene synthase inhibition (Emax ~70%). Meta-substituted analogs (e.g., OX03394) lose activity, highlighting positional sensitivity .
- Key Insight : The benzo[b]thiophene’s sulfur atom may enhance metabolic stability compared to benzothiazole’s nitrogen-sulfur system.
Other Benzothiophene Derivatives
Example: (E)-3-[(2-Methyl-4-nitrophenyl)iminomethyl]-1-benzothiophene ()
- Structural Differences: Lacks the ethanamine side chain; features an iminomethyl group.
- Synthesis : Formed via Schiff base reaction, contrasting with the multi-step alkylation likely required for the target compound .
- the pyridinyl group’s electron-donating nature.
Carboxamide-Thiophene Derivatives
Example : N-([1-Benzyl-4,5-dimethyl-2-(1H-pyrrol-1-yl)-1H-pyrrol-3-yl]methyl)-2-thiophene carboxamide ()
- Structural Differences : Replaces ethanamine with a carboxamide-pyrrole system.
- Binding Potential: The carboxamide may engage in hydrogen bonding, unlike the dimethylamino group’s cationic interactions.
Key Research Findings
- Stereochemical Impact : The (1R)-chiral center in the target compound may influence receptor binding specificity, as seen in kinase inhibitors like tovorafenib ().
- Toxicity Trends : Indene derivatives with similar amine groups show moderate oral toxicity, suggesting the target compound may require dose optimization .
- Synthetic Challenges : Multi-step routes (e.g., alkylation, cyclization) are implied by analogs in and , necessitating rigorous purification.
Biological Activity
Benzo[b]thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The compound Benzo[b]thiophene-2-ethanamine, N,N-dimethyl-3-[(1R)-1-(2-pyridinyl)ethyl]- is a chiral molecule that incorporates the benzo[b]thiophene moiety, which is known to impart unique pharmacological properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of Benzo[b]thiophene derivatives often involves their interaction with specific molecular targets such as receptors and enzymes. For instance, these compounds can modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The mechanism primarily involves binding to the active sites of these enzymes, thereby inhibiting their function and altering various biochemical pathways .
Antitumor Activity
Research has indicated that benzo[b]thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain derivatives showed IC50 values ranging from 23.2 to 49.9 μM against tumor cells, indicating potent antitumor activity . The cytotoxicity is often correlated with the lipophilicity of the compounds, enhancing their ability to penetrate cellular membranes .
Antimicrobial Activity
Benzo[b]thiophene derivatives have also been assessed for their antimicrobial properties. A notable finding was that a specific derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus strains . This underscores the potential of these compounds as candidates for developing new antimicrobial agents.
Neuroprotective Effects
The neuroprotective potential of benzo[b]thiophene derivatives has been explored through their inhibition of cholinesterases. Compounds derived from this scaffold have shown promising results in enhancing cell viability in neuroblastoma cell lines (SH-SY5Y) without cytotoxic effects at effective concentrations . This suggests their potential utility in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities of Selected Benzo[b]thiophene Derivatives
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 5f | AChE Inhibition | 62.10 | |
| Compound 5h | BChE Inhibition | 24.35 | |
| Compound II.b | Antimicrobial | 4 | |
| Compound BTS-2 | Cytotoxicity | <10 |
In Silico Studies
Molecular docking studies have been employed to elucidate the structure-activity relationships (SAR) of benzo[b]thiophene derivatives. These studies help predict how modifications to the chemical structure can enhance binding affinity to target enzymes like AChE and BChE . Such computational approaches are invaluable for guiding the design of more potent inhibitors.
Q & A
Basic: What synthetic strategies are recommended to achieve high enantiomeric purity in the preparation of this compound?
Methodological Answer:
The compound’s stereocenter at the 3-[(1R)-1-(2-pyridinyl)ethyl] group necessitates chiral resolution or asymmetric synthesis. Key steps include:
- Chiral Auxiliary Use : Employ (R)-configured precursors (e.g., (R)-1-pyridin-2-yl-ethylamine derivatives) to direct stereochemistry during alkylation .
- Cyclization Techniques : Utilize methods similar to benzothiophene oxazine synthesis, where cyclization under controlled conditions (e.g., acid catalysis) ensures retention of chirality .
- Chromatographic Purification : Use chiral stationary phases (CSPs) in HPLC, as demonstrated in micellar HPLC for structurally related amines .
Basic: Which spectroscopic and chromatographic methods are optimal for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Focus on ¹H and ¹³C NMR to confirm the benzothiophene core, dimethylamino group, and pyridinyl-ethyl substituent. Compare chemical shifts to analogs like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using high-resolution MS, as applied in kinase inhibitor characterization .
- HPLC-PDA/UV : Assess purity via reverse-phase HPLC with photodiode array detection, referencing methods for chlorpheniramine maleate analysis .
Advanced: How can researchers design competitive binding assays to evaluate this compound’s interaction with kinase targets?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases (e.g., BRAF or MEK isoforms), as seen in tovorafenib studies .
- Dose-Response Analysis : Perform IC₅₀ determinations in triplicate, using ATP-concentration gradients to validate competitive inhibition mechanisms.
- Structural Modeling : Compare the compound’s pyridinyl-ethyl group to known kinase inhibitors (e.g., tovorafenib’s pyridine-carboxamide motif) to predict binding pockets .
Advanced: How can contradictory data on this compound’s binding affinity across studies be resolved?
Methodological Answer:
- Orthogonal Assays : Validate results using both cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) assays to rule out assay-specific artifacts .
- Stereochemical Verification : Re-examine enantiomeric purity via chiral HPLC, as impurities in (R)-configuration can skew binding data .
- Buffer Optimization : Assess ionic strength and pH effects, as variations in these parameters influence pyridine-containing ligands’ interactions .
Basic: What in vitro models are suitable for preliminary toxicity profiling of this compound?
Methodological Answer:
- Hepatocyte Cultures : Use primary human hepatocytes to evaluate metabolic stability and CYP450 inhibition, standard for amine-containing pharmaceuticals .
- hERG Assays : Screen for cardiac toxicity via patch-clamp electrophysiology, critical for dimethylamino-substituted compounds .
- Cytotoxicity Panels : Test against HEK293 or HepG2 cells, comparing IC₅₀ values to therapeutic targets to establish selectivity .
Advanced: What computational approaches can predict this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with blood-brain barrier (BBB) transporters, leveraging the benzothiophene moiety’s lipophilicity .
- ADMET Predictors : Use tools like SwissADME to estimate logP, solubility, and plasma protein binding, validated against structurally related antiallergics .
- Docking Studies : Map the compound’s pyridinyl-ethyl group to active sites of cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the benzothiophene ring and dimethylamino group .
- Solvent Selection : Dissolve in anhydrous DMSO for biological assays, avoiding aqueous buffers with high chloride content to minimize degradation .
- Light Protection : Use amber vials to shield the pyridinyl-ethyl moiety from UV-induced photolysis .
Advanced: What strategies can address low solubility in aqueous media during formulation studies?
Methodological Answer:
- Salt Formation : Explore hydrochloride or sulfate salts via reaction with HCl or H₂SO₄, as done for chlorpheniramine maleate .
- Nanoparticle Encapsulation : Use PLGA or lipid-based nanoparticles, optimizing particle size (<200 nm) for enhanced dissolution .
- Co-Solvent Systems : Test PEG 400 or cyclodextrin derivatives, which improve solubility of hydrophobic amines without toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
